molecular formula C11H17NOS2 B1395318 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- CAS No. 1304779-08-5

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-

Cat. No. B1395318
CAS RN: 1304779-08-5
M. Wt: 243.4 g/mol
InChI Key: HKYAKZYFCJRLQS-UHFFFAOYSA-N
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Description

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-, also known as 5-(1,2-dithiolan-3-yl)-N-(prop-2-yn-1-yl)pentanamide, is a chemical compound with the molecular formula C11H17NOS2 and a molecular weight of 243.39 .


Molecular Structure Analysis

The molecular structure of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- consists of a 1,2-dithiolane ring attached to a pentanamide chain .


Physical And Chemical Properties Analysis

The boiling point of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- is predicted to be 429.0±28.0 °C, and its density is predicted to be 1.137±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 14.70±0.46 .

Scientific Research Applications

Synthetic Intermediates

This compound is utilized as a synthetic intermediate in the preparation of various chemical entities. Its unique structure, featuring a dithiolane ring, makes it a valuable precursor in synthesizing compounds that require sulfur-containing heterocycles .

Antioxidant Properties

The dithiolane moiety of the compound is known for its antioxidant properties. Researchers are exploring its potential in creating antioxidants that can mitigate oxidative stress-related damage in biological systems .

Adrenoreceptor Blocking Agents

Compounds containing the 1,2-dithiolane structure have been designed to combine adrenoreceptor blocking with antioxidant properties. These compounds are being studied for their effectiveness as alpha (1)-adrenoreceptor antagonists, which could have therapeutic applications in cardiovascular diseases .

Molecular Probes

Due to its reactive functional groups, this compound can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes and signaling pathways .

Drug Development

The structural complexity and reactivity of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- make it a candidate for drug development. Its ability to interact with various enzymes and receptors is being investigated for potential drug formulations .

Material Science

In material science, the compound’s sulfur-containing ring could be used to develop new materials with unique properties, such as enhanced conductivity or resilience .

Catalysis

Researchers are examining the use of this compound in catalysis. Its potential to act as a catalyst in various chemical reactions could lead to more efficient and environmentally friendly processes .

Nanotechnology

The compound’s ability to form stable rings and its reactivity with other molecules make it a subject of interest in the field of nanotechnology. It could be used to construct nanoscale devices or materials with specific functions .

Safety And Hazards

Safety data for 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- suggests that it may be harmful if swallowed, inhaled, or in contact with skin . Protective measures such as wearing protective glasses, clothing, masks, and gloves are recommended during handling .

properties

IUPAC Name

5-(dithiolan-3-yl)-N-prop-2-ynylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS2/c1-2-8-12-11(13)6-4-3-5-10-7-9-14-15-10/h1,10H,3-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYAKZYFCJRLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCCCC1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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